molecular formula C9H4N2O4 B14395704 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-76-2

7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14395704
CAS No.: 88220-76-2
M. Wt: 204.14 g/mol
InChI Key: KLZBCKOLRYNHPL-UHFFFAOYSA-N
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Description

7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 7th position, a nitro group at the 6th position, and a carbonitrile group at the 2nd position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 7-hydroxy-1-benzofuran-2-carbonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the selective nitration at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out in a reactor with continuous monitoring of temperature and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone derivative.

    Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbonitrile group at the 2nd position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 7-Keto-6-nitro-1-benzofuran-2-carbonitrile.

    Reduction: 7-Hydroxy-6-amino-1-benzofuran-2-carbonitrile.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is largely dependent on its functional groups. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydroxyl group may interact with biological targets through hydrogen bonding, influencing the compound’s binding affinity and specificity. The carbonitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

    7-Hydroxy-6-methyl-1-benzofuran-2-carbonitrile: Similar structure but with a methyl group instead of a nitro group.

    6-Nitro-1-benzofuran-2-carbonitrile: Lacks the hydroxyl group at the 7th position.

    7-Hydroxy-1-benzofuran-2-carbonitrile: Lacks the nitro group at the 6th position.

Uniqueness: 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various research fields.

Properties

CAS No.

88220-76-2

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

7-hydroxy-6-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4N2O4/c10-4-6-3-5-1-2-7(11(13)14)8(12)9(5)15-6/h1-3,12H

InChI Key

KLZBCKOLRYNHPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C#N)O)[N+](=O)[O-]

Origin of Product

United States

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